2-Cyclopentene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

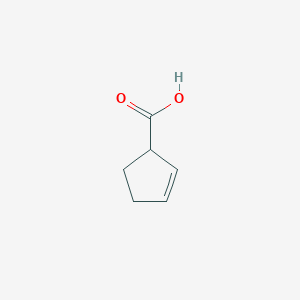

2-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2 . It is a colorless nonvolatile oil .

Synthesis Analysis

The compound can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular weight of this compound is 112.127 Da . The structure of the compound includes a cyclopentene ring with a carboxylic acid functional group attached .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in [2 + 2] addition reactions with 2-cyclopentenone under photochemical conditions .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 220.1±19.0 °C at 760 mmHg, and a flash point of 98.1±16.2 °C . It has a molar refractivity of 28.8±0.3 cm3, and a polar surface area of 37 Å2 .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- Synthesis of Carboxamides : 2-Cyclopentene-1-carboxylic acid derivatives have been used in the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides. These compounds are designed to mimic phosphoSer–Pro dipeptide motifs and are synthesized using Stille, Sonogashira, and Suzuki couplings (Beauchard et al., 2009).

- Electrolysis Applications : The anodic ring opening reaction of 2-methoxy-1-cyclopentene-1-carboxylic acids has been studied, demonstrating how electrolysis can yield various ring-opening products, contributing to the understanding of electrochemical reactions in organic chemistry (Torii et al., 1973).

Medicinal Chemistry

- Inhibitors and Substrate Activity : Certain cyclopentene GABA analogues, related to this compound, have been synthesized and tested as inhibitors and substrates of gamma-aminobutyric acid aminotransferase (GABA-AT), important for understanding drug mechanisms in epilepsy treatment (Qiu et al., 1999).

Polymer Chemistry

- Hydrolysed Copolymers : Research on the hydrolysed copolymer of maleic anhydride with cyclopentene in aqueous solutions has provided insights into the thermodynamics of proton dissociation in these polymers. This research is vital for understanding the properties and applications of such copolymers in various industries (Crescenzi et al., 1981).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Cyclopentene-1-carboxylic acid are not mentioned in the search results, the compound’s carboxylic acid functional group makes it a versatile synthetic building block. For instance, it has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via Diels-Alder reaction with butadiene . Furthermore, a new technique has been developed to incorporate carbon-14 into drug candidates in a single step, which could potentially be applied to this compound .

Mecanismo De Acción

Aleprolic acid, also known as cyclopent-2-ene-1-carboxylic acid or 2-Cyclopentene-1-carboxylic acid, is a carboxylic acid

Mode of Action

It is known that carboxylic acids can donate a proton (h+) to an acceptor (bronsted base), which might play a role in its biological activity .

Biochemical Pathways

Aleprolic acid is believed to be involved in the biosynthesis of cyclopentenyl fatty acids. It is suggested that Aleprolic acid, as the starter molecule, is lengthened by C2-units to form cyclopentenyl fatty acids . The conversion of cyclopentenylglycine to Aleprolic acid may occur via transamination and oxidative decarboxylation . .

Result of Action

It is suggested that aleprolic acid might play a role in the biosynthesis of cyclopentenyl fatty acids .

Propiedades

IUPAC Name |

cyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMBAXHNIPLMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)